molecular formula C8H3F2NO2 B1301262 5,6-Difluoroindoline-2,3-dione CAS No. 774-47-0

5,6-Difluoroindoline-2,3-dione

Cat. No.: B1301262
CAS No.: 774-47-0
M. Wt: 183.11 g/mol
InChI Key: FQIJOGDQWRLSQW-UHFFFAOYSA-N
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Description

Contextualizing Indoline-2,3-diones (Isatins) as Privileged Scaffolds in Chemical Biology

Indoline-2,3-diones, commonly known as isatins, are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. mdpi.comresearchgate.netddtjournal.com Their inherent structural features, including a fused aromatic and pyrrole (B145914) ring system with two carbonyl groups, make them versatile building blocks for the synthesis of a wide array of more complex molecules. mdpi.comscielo.br This structural versatility has established isatins as "privileged scaffolds," a term used to describe molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.comresearchgate.netddtjournal.com

The isatin (B1672199) core is found in various naturally occurring compounds and has been synthetically modified to create a multitude of derivatives. scielo.brnih.gov These derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netddtjournal.comnih.gov The ability of the isatin scaffold to be functionalized at different positions allows for the fine-tuning of its pharmacological profile, making it a valuable starting point in the design and development of new therapeutic agents. mdpi.comresearchgate.net

Significance of Fluorination in Drug Discovery and Chemical Research

The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely employed strategy in drug discovery and chemical research. tandfonline.comucd.ienih.gov Fluorine, being the most electronegative element, imparts unique physicochemical properties to a molecule with only a minor increase in size compared to a hydrogen atom. tandfonline.comucd.ie These properties can significantly enhance the therapeutic potential of a drug candidate.

Key advantages of fluorination include:

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnih.gov This can prolong the drug's half-life in the body.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the drug's potency. tandfonline.comucd.ie

Increased Lipophilicity: Fluorination often increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance its absorption and bioavailability. ucd.ienih.gov

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and transport properties. nih.gov

The strategic placement of fluorine atoms can thus transform a promising lead compound into a viable drug candidate. tandfonline.com In recent years, a significant percentage of newly approved drugs have been organofluorine compounds, underscoring the importance of this element in modern medicinal chemistry. nih.govtandfonline.com

Research Landscape of 5,6-Difluoroindoline-2,3-dione: Current State and Future Directions

This compound, a difluorinated derivative of isatin, represents a convergence of the privileged isatin scaffold and the strategic benefits of fluorination. researchgate.nettandfonline.comsmolecule.com Research into this specific compound has explored its synthesis, chemical reactivity, and potential biological applications.

Synthesis and Chemical Properties:

The synthesis of this compound can be achieved through various methods, including the cyclization of appropriately substituted anilines. nih.govvulcanchem.com The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the compound's electronic properties, making the carbonyl groups more electrophilic and susceptible to nucleophilic attack. smolecule.com This reactivity allows for the creation of a diverse library of derivatives through reactions such as condensation and cycloaddition. smolecule.com

Biological Investigations:

Preliminary studies have indicated that this compound and its derivatives possess a range of biological activities. Research has pointed towards its potential as an antibacterial agent, with some studies suggesting it may inhibit enzymes crucial for bacterial DNA replication, such as DNA gyrase. smolecule.comnih.gov Furthermore, there are indications of potential anticancer and anti-inflammatory properties, though these areas require more extensive investigation to understand the underlying mechanisms of action. smolecule.com

Future Directions:

The future of research on this compound is promising. Key areas for future exploration include:

Expansion of Derivative Libraries: The synthesis of a broader range of derivatives by modifying the N-1 position and the C-3 carbonyl group could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. ddtjournal.comnih.gov

In-depth Mechanistic Studies: A deeper understanding of how this compound and its analogs exert their biological effects at the molecular level is crucial for rational drug design.

Exploration of New Therapeutic Areas: Given the wide-ranging activities of the isatin scaffold, investigating the potential of this compound in other disease areas, such as neurodegenerative disorders, is a logical next step. smolecule.com

Development of Radiolabeled Analogs: The incorporation of the fluorine-18 (B77423) isotope (¹⁸F) could enable the use of these compounds in Positron Emission Tomography (PET) imaging for diagnostic purposes. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJOGDQWRLSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003691
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83684-73-5
Record name 5,6-Difluoro-3-hydroxy-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Strategies for 5,6 Difluoroindoline 2,3 Dione and Its Derivatives

Precursors and Starting Materials in Difluoroindoline-2,3-dione Synthesis

The foundation of any successful synthesis lies in the selection of appropriate starting materials. For 5,6-Difluoroindoline-2,3-dione, the primary precursor is typically a correspondingly substituted aniline (B41778).

The most common starting material for the synthesis of this compound is 3,4-difluoroaniline . This precursor contains the difluorinated benzene (B151609) ring that will become the 5- and 6-positioned fluorine atoms on the final indoline-2,3-dione core. The synthesis often proceeds through an intermediate, such as (2E)-N-(3,4-difluorophenyl)-2-hydroxyiminoacetamide (an isonitrosoacetanilide). chemicalbook.comresearchgate.net This intermediate is then cyclized to form the target molecule. researchgate.net The general strategy involves a two-step process: the formation of the N-aryl-2-hydroxyiminoacetamide (amidation) followed by an acid-catalyzed cyclization. researchgate.net

Table 1: Key Precursors in the Synthesis of this compound

Precursor/Intermediate Role in Synthesis
3,4-Difluoroaniline Primary starting material containing the required difluorinated aromatic ring.
Chloral (B1216628) Hydrate (B1144303) Reactant used in the Sandmeyer synthesis to form the initial glyoxamide intermediate. nih.gov
Hydroxylamine (B1172632) Reactant used to convert the glyoxamide or react with chloral hydrate to form the oxime functionality. nih.govpharmaerudition.org

Classical and Modern Cyclization Approaches for Indoline-2,3-diones

Several classical methods have been established for the synthesis of the isatin (B1672199) core, and these have been adapted for the preparation of fluorinated analogs. nih.gov

The Sandmeyer synthesis is one of the oldest and most frequently used methods for preparing isatins. pharmaerudition.orgchemicalbook.com The process begins with the reaction of an aniline, in this case, 3,4-difluoroaniline, with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. biomedres.ussynarchive.com This reaction forms an isonitrosoacetanilide intermediate. pharmaerudition.orgbiomedres.us

This intermediate is then subjected to cyclization by heating in a strong acid, such as concentrated sulfuric acid. nih.govsynarchive.com The strong acid facilitates an intramolecular electrophilic substitution, leading to the formation of the isatin ring. synarchive.com While the classical Sandmeyer process has proven effective for simple analogs, its efficiency can decrease with starting anilines that are more substituted or have high lipophilicity, sometimes resulting in low yields of the intermediate. nih.gov Modifications using co-solvents or microwave heating have been employed to improve outcomes. nih.gov For particularly insoluble intermediates, alternative acids like methanesulfonic acid have been used to improve solubility and achieve cyclization where sulfuric acid fails. nih.gov

The Stolle synthesis offers an alternative and effective route to isatin and its derivatives. chemicalbook.combiomedres.us This method involves the reaction of a substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. chemicalbook.comdergipark.org.tr This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), to yield the final isatin product. biomedres.usdergipark.org.tr This approach is particularly useful for synthesizing N-substituted isatins. chemicalbook.com The Stolle method can be adapted for fluorinated anilines, providing a direct pathway to the corresponding fluorinated isatins.

This reaction is the critical final step in the Sandmeyer isatin synthesis. nih.gov The precursor, an isonitrosoacetanilide (also called an oximinoacetanilide), is treated with a strong acid catalyst to induce ring closure. nih.gov

A general laboratory procedure involves adding the isonitrosoacetanilide in portions to stirred, concentrated sulfuric acid at around 60 °C. chemicalbook.com The mixture is then heated to 80 °C for a short period (e.g., 30 minutes) to complete the cyclization. chemicalbook.com Afterwards, the reaction mixture is cooled and poured into an ice-water mixture, causing the isatin product to precipitate as a solid. chemicalbook.com The solid product is then collected by filtration. chemicalbook.com For substrates with poor solubility in sulfuric acid, methanesulfonic acid has been shown to be a more effective medium, circumventing solubility issues and providing the desired isatin product where the sulfuric acid method may be unsuccessful. nih.gov

Table 2: Comparison of Classical Isatin Synthesis Methods

Method Key Reagents Intermediate Key Features
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine, H₂SO₄ Isonitrosoacetanilide One of the oldest and most common methods; proceeds in two main steps. nih.govbiomedres.us

| Stolle | Aniline, Oxalyl chloride, Lewis acid (e.g., AlCl₃) | Chlorooxalylanilide | Effective alternative to Sandmeyer; useful for N-substituted isatins. chemicalbook.combiomedres.us |

Direct Fluorination and Dearomatization Strategies to Access Fluorinated Indolines and Indole-2,3-diones

Beyond classical cyclization methods, modern synthetic chemistry offers more direct routes to introduce fluorine into the indole (B1671886) core or to build the fluorinated scaffold through novel strategies.

Direct electrophilic fluorination provides a method to obtain fluorinated oxindoles. For instance, indoles can be converted directly to 3,3-difluoro-2-oxindoles using an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI). Another approach involves the synthesis of 3-fluorooxindoles by treating 3-substituted indoles with Selectfluor in an acetonitrile/water mixture, which proceeds through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org

Dearomatization of indoles represents another powerful strategy to access fluorinated indolines. nih.gov This approach disrupts the aromaticity of the indole ring to create the indoline (B122111) scaffold. nih.gov Strategies include:

Electrochemical Dearomatization : A green and robust method has been developed for the dearomatization of indoles by merging a fluorine-containing group with an indole nucleus under oxidant-free conditions, yielding various fluorinated spirocyclic indolines. acs.org

Transition Metal-Catalyzed Dearomatization : This strategy involves the functionalization of indoles with fluorinated moieties, followed by a catalytic dearomatization to produce fluorinated spiroindolenines. chemrxiv.org Nickel-catalyzed dearomative arylboration of indoles has also been shown to generate diverse C2- and C3-borylated indolines. nih.gov

These methods exploit the inherent nucleophilicity of the indole ring or use transition metals to facilitate the transformation, providing access to complex fluorinated indoline structures. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Fluorinated Indoles

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of fluorinated indoles and their derivatives. These approaches aim to reduce the use of hazardous chemicals, minimize waste, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a rapid, efficient, and environmentally friendly technique. tandfonline.com For example, novel fluorinated indole derivatives have been synthesized by reacting 5-fluoroindoline-2,3-dione with various anilines in ethanol (B145695) using a copper dipyridine dichloride catalyst under microwave irradiation. tandfonline.com This method often leads to good yields in shorter reaction times compared to conventional heating. tandfonline.com

Other green approaches focus on the use of environmentally benign solvents like water or employing catalyst-free conditions. nih.gov A notable example is the Friedel-Crafts fluoroacetylation of indoles using fluorinated acetic acids as reagents under catalyst- and additive-free conditions, where the only byproduct is water. nih.gov The development of reactions in water, using low catalyst loadings, represents a significant step towards more sustainable chemical manufacturing. beilstein-journals.org

Total Synthesis of Complex Molecular Architectures Incorporating the this compound Moiety

The strategic incorporation of the this compound moiety into complex molecular architectures represents a sophisticated area of synthetic organic chemistry. While a specific total synthesis of a complex natural product featuring this exact fluorinated isatin has not been extensively documented, the versatile reactivity of the isatin core provides a robust foundation for constructing intricate molecular frameworks. The principles of total synthesis can be applied to this compound, leveraging its unique electronic properties to access novel and potentially bioactive compounds. Methodologies developed for other isatin derivatives, particularly in the realm of multicomponent reactions and cycloadditions, are directly applicable and offer a predictive roadmap for the synthesis of complex molecules from this fluorinated analogue.

The primary approach for building molecular complexity from this compound involves the generation of diverse heterocyclic systems, most notably spirooxindoles. researchgate.netnih.gov Spirooxindoles are a prominent class of naturally occurring and synthetically important compounds that feature a spirocyclic junction at the C3 position of the oxindole (B195798) core. nih.govacs.org The electrophilic nature of the C3 carbonyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions, which are cornerstone strategies in total synthesis.

One of the most powerful strategies for the rapid construction of complex molecules from isatins is the use of multicomponent reactions (MCRs). researchgate.netsemanticscholar.org These reactions, in which three or more starting materials combine in a single synthetic operation, allow for the efficient assembly of complex products with high atom economy. A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of isatins and α-amino acids. acs.org This strategy has been successfully employed for the stereoselective synthesis of a wide array of spirooxindole-pyrrolidine and -pyrrolizidine derivatives. acs.org

The application of this methodology to this compound is anticipated to proceed with high efficiency, with the electron-withdrawing fluorine atoms potentially enhancing the reactivity of the isatin core. The general scheme for such a transformation is depicted below, showcasing the synthesis of spirooxindole-pyrrolizidines.

Table 1: Representative Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition

Entry Isatin Derivative α-Amino Acid Dipolarophile Product Yield (%)
1 Isatin L-Proline Chalcone Pyrrolizidine Spirooxindole Good
2 5-Fluoroisatin Sarcosine Maleimide Pyrrolidine Spirooxindole High

This table is illustrative of the general reaction and includes a hypothetical entry for this compound based on established methodologies.

Beyond cycloaddition reactions, the this compound moiety can be incorporated into other complex polycyclic systems. For instance, Friedel-Crafts-type reactions with electron-rich aromatic and heteroaromatic compounds can lead to the formation of 3-substituted-3-hydroxyoxindoles, which are versatile intermediates for further transformations. The synthesis of terindole derivatives, for example, has been achieved through the reaction of isatins with indoles, showcasing the potential for creating complex, multi-indole architectures. researchgate.net The fluorinated nature of this compound would likely influence the electronic and steric outcomes of such reactions, offering a handle for tuning the properties of the final products.

Furthermore, the isatin core of this compound can serve as a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. These strategies, while less common, provide access to a broader range of molecular scaffolds that could be key components in the total synthesis of complex targets.

Iii. Chemical Reactivity and Transformations of the 5,6 Difluoroindoline 2,3 Dione Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring

The reactivity of the aromatic ring in 5,6-Difluoroindoline-2,3-dione towards substitution reactions is dictated by the strong electron-withdrawing nature of both the fluorine substituents and the adjacent dicarbonyl moiety.

Electrophilic Aromatic Substitution (EAS): The indoline ring is significantly deactivated towards electrophilic attack. The fluorine atoms and the isatin (B1672199) core withdraw electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles such as nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃) ions. Consequently, forcing conditions are typically required for electrophilic substitution, and such reactions are not commonly employed for this scaffold.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). organic-chemistry.org Strong nucleophiles can attack the ring, leading to the displacement of a leaving group. In this context, the fluorine atoms themselves can act as leaving groups, a characteristic feature of polyfluoroaromatic compounds. researchgate.nettezu.ernet.in The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate. Nucleophilic attack is generally directed to the positions activated by the electron-withdrawing groups. For instance, nucleophilic attack by amines or alkoxides could potentially displace one of the fluorine atoms to form substituted indoline-2,3-dione derivatives. alfa-chemistry.comsciencemadness.org

Oxidation and Reduction Pathways of the Dicarbonyl System

The dicarbonyl system at the C-2 and C-3 positions is a key site for redox transformations, allowing for the synthesis of various related heterocyclic structures.

Reduction Pathways: The reduction of the isatin core can proceed in a stepwise manner, yielding different products depending on the reducing agent and reaction conditions.

Selective Reduction of C-3 Carbonyl: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically reduce the more reactive ketonic carbonyl at the C-3 position to a hydroxyl group, yielding 5,6-difluoro-3-hydroxyindolin-2-one. libretexts.orgwikipedia.org

Reduction to Oxindole (B195798): Stronger reducing agents or catalytic hydrogenation can lead to the complete reduction of the C-3 carbonyl, resulting in the formation of 5,6-difluorooxindole.

Reduction to Indole (B1671886): Under more vigorous conditions, such as with lithium aluminum hydride (LiAlH₄) or through high-pressure catalytic hydrogenation, both carbonyl groups can be reduced, ultimately leading to the formation of 5,6-difluoroindole. wikipedia.orgnih.gov

Table 1: Predicted Products from the Reduction of this compound

Reagent Primary Product Structure of Product
Sodium Borohydride (NaBH₄) 5,6-Difluoro-3-hydroxyindolin-2-one
Catalytic Hydrogenation (e.g., H₂/Pd-C) 5,6-Difluorooxindole

Oxidation Pathways: Oxidation of the isatin scaffold is a less common but synthetically useful transformation. The Baeyer-Villiger oxidation, using reagents like hydrogen peroxide or peroxyacids (e.g., m-CPBA), can cleave the C2-C3 bond. nih.govirapa.orgguidechem.com This reaction inserts an oxygen atom between the two carbonyl groups, leading to the formation of the corresponding N-acyl derivative, 5,6-difluoroisatoic anhydride (B1165640). wikipedia.orgorganic-chemistry.org This anhydride is a valuable intermediate for the synthesis of other heterocyclic systems, including quinazolinones and benzodiazepines. tezu.ernet.in

Functionalization Strategies at the Indoline Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indoline ring possesses an acidic proton and serves as a key handle for introducing a wide variety of substituents. This functionalization is crucial for modulating the biological and chemical properties of the molecule.

The most common strategy for N-functionalization is N-alkylation or N-arylation. guidechem.com This reaction proceeds via a two-step sequence:

Deprotonation: The N-H proton is removed by a base to generate a highly conjugated isatin anion. A range of bases can be employed, from mild ones like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to stronger bases like sodium hydride (NaH). guidechem.com

Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking an electrophilic substrate, typically an alkyl halide, benzyl (B1604629) halide, or a functionalized alkyl halide.

This method allows for the introduction of a diverse array of groups at the N-1 position. Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation on the parent isatin scaffold. guidechem.com

Table 2: Reagents for N-Functionalization of the Isatin Scaffold

Base Electrophile Example Solvent Product Type
Potassium Carbonate (K₂CO₃) Methyl Iodide DMF N-Methyl Isatin
Sodium Hydride (NaH) Benzyl Bromide THF N-Benzyl Isatin

Reactions Involving the C-2 and C-3 Carbonyl Groups

The two carbonyl groups of this compound exhibit distinct reactivity. The C-3 carbonyl behaves as a typical ketone, while the C-2 carbonyl has amide character, making it significantly less electrophilic. This difference in reactivity allows for selective transformations. organic-chemistry.org

The C-3 keto group is the primary site for nucleophilic addition and condensation reactions.

Aldol-type Condensation: In the presence of a base, the C-3 carbonyl can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the C-3 carbonyl to form tertiary alcohols. This provides a route to 3-substituted-3-hydroxyoxindoles.

Wittig Reaction: The C-3 carbonyl can undergo Wittig olefination to convert the C=O group into a C=C double bond, leading to the formation of 3-alkylideneoxindoles.

Pfitzinger Reaction: Condensation of isatin derivatives with α-methylene ketones in the presence of a base can yield substituted quinoline-4-carboxylic acids.

The C-2 amide carbonyl is generally unreactive towards nucleophiles but can be cleaved under harsh hydrolytic conditions (strong acid or base) or through reductive pathways.

Reactivity of the Fluorine Substituents, including Hydrodefluorination

The carbon-fluorine bonds on the aromatic ring are notable for their strength, yet they can participate in specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): As mentioned in section 3.1, the fluorine atoms are activated by the electron-withdrawing isatin core and can be displaced by potent nucleophiles. researchgate.nettezu.ernet.in This reactivity is a cornerstone of fluoroaromatic chemistry and allows for the introduction of various functional groups at the C-5 or C-6 positions. The relative ease of substitution depends on the nucleophile and the reaction conditions.

Hydrodefluorination: Hydrodefluorination is the replacement of a fluorine atom with a hydrogen atom. This reaction can be achieved under certain reductive conditions. For polyfluoroaromatic compounds, hydrodefluorination can be performed using hydride sources like sodium borohydride in polar aprotic solvents such as DMSO or DMF. This catalyst-free method proceeds via nucleophilic attack of the hydride ion. It is plausible that this compound could undergo selective hydrodefluorination under similar conditions, potentially yielding 5-fluoroindoline-2,3-dione as an intermediate product.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The this compound scaffold is a promising substrate for modern metal-catalyzed reactions, which can enable the formation of complex molecular architectures.

C-F Bond Activation/Cross-Coupling: The C-F bonds, while strong, can be activated by transition metal catalysts, particularly palladium and nickel complexes. nih.govirapa.org This activation enables cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, where one of the fluorine atoms is replaced by an aryl, vinyl, alkyl, or amino group. These reactions typically require specialized ligands and conditions to facilitate the challenging oxidative addition of the catalyst into the C-F bond.

C-H Bond Functionalization/Activation: Another powerful strategy for modifying the scaffold is through direct C-H bond activation. The C-4 and C-7 positions of the indoline ring possess C-H bonds that could be targeted for functionalization. Palladium-catalyzed C-H activation, often directed by a coordinating group on the N-1 position, could be used to introduce aryl or alkyl groups at these positions. nih.gov This approach avoids the need for pre-functionalization of the ring and offers a highly atom-economical route to more complex derivatives.

Table 3: Potential Metal-Catalyzed Reactions on the this compound Scaffold

Reaction Type Target Bond Catalyst (Example) Potential Product
Suzuki Coupling C-F Pd(OAc)₂ / SPhos 5-Aryl-6-fluoroindoline-2,3-dione
Buchwald-Hartwig Amination C-F Pd₂(dba)₃ / RuPhos 5-Amino-6-fluoroindoline-2,3-dione

Iv. Medicinal Chemistry and Biological Activity Investigations of 5,6 Difluoroindoline 2,3 Dione and Its Analogues

Anticancer and Antitumor Activities

The isatin (B1672199) core is a key feature in several compounds developed as anticancer agents, including inhibitors of crucial proteins involved in cancer progression. nih.gov Analogues of 5,6-Difluoroindoline-2,3-dione have been extensively studied for their potential to combat various cancers through mechanisms such as cytotoxicity, apoptosis induction, and inhibition of angiogenesis.

Derivatives of indoline-2,3-dione have demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines. The substitution pattern on the isatin ring plays a critical role in determining the potency and selectivity of these compounds.

For instance, a series of isatin-triazole hybrids showed moderate to good antiproliferative activities, with one of the most promising compounds displaying an IC₅₀ value of 9.78 μM against the MGC-803 gastric cancer cell line, while being less cytotoxic to normal cell lines. nih.gov Another study on triazole-tethered 3-benzylidene-isatin hybrids identified a compound that was most potent against DU145 prostate cancer cells with an IC₅₀ of 3.7 μM. nih.gov Furthermore, certain isatin derivatives have exhibited potent activity against chronic myelogenous leukemia (K562) and liver cancer (HepG2) cells, with one compound showing an IC₅₀ of 0.03 μM against K562 cells. nih.gov

Research on new quinoline (B57606) and isatin derivatives revealed strong antiproliferative effects against Caco-2 colon cancer cells. semanticscholar.org Similarly, 4-arylthiazole-bearing isatin derivatives showed significant anticancer activity toward MCF-7 breast cancer cells, with IC₅₀ values as low as 2.93 μM. researchgate.net The introduction of fluorine, as in 5-fluorobenzothiazole derivatives, has been shown to confer potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.gov

Compound Class/DerivativeCancer Cell LineActivity (IC₅₀)
Isatin-Triazole HybridMGC-803 (Gastric)9.78 μM
Triazole-tethered 3-benzylidene-isatinDU145 (Prostate)3.7 μM
Isatin-based hybrid (Compound 51)K562 (Leukemia)0.03 μM
Isatin-based hybrid (Compound 51)HepG2 (Liver)0.05 μM
4-Arylthiazole-bearing Isatin derivative (7d)MCF-7 (Breast)2.93 μM
Isatin derivative (Compound 13)Caco-2 (Colorectal)Comparable to Doxorubicin
5-(2-carboxyethenyl)isatin derivative (5-61)HepG-2 (Liver)7.13 nM

Beyond direct cytotoxicity, a key mechanism for the anticancer effect of isatin derivatives is the induction of programmed cell death, or apoptosis, and interference with the cancer cell cycle. Research has shown that these compounds can trigger apoptosis through various cellular pathways and cause cell cycle arrest at different phases, thereby preventing tumor cell proliferation.

For example, 5-Fluorouracil (B62378) (5-FU), a related fluoropyrimidine antimetabolite, is known to induce apoptosis in oral and colorectal cancer cells. nih.govnih.gov Studies suggest this process is often caspase-dependent, a family of proteases crucial for initiating and executing apoptosis. nih.govnih.gov One study on a potent isatin derivative demonstrated that it powerfully induced apoptosis in HepG2 liver cancer cells. researchgate.net

In addition to apoptosis, cell cycle arrest is a significant outcome of treatment with isatin analogues. A 5-(2-carboxyethenyl)isatin derivative was found to induce G2/M phase arrest in HepG2 cells. researchgate.net Similarly, a study on novel 1-substituted-5,6-dichlorobenzimidazole derivatives, which share structural motifs with isatin analogues, showed that the most potent compound arrested the cell cycle progression in the HT29 colon cancer cell line at the G2/M phase and induced apoptosis. nih.gov Flow cytometry analysis of another isatin derivative confirmed that it caused cell cycle arrest in a time- and dose-dependent manner. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Isatin and its derivatives have emerged as a promising class of angiogenesis inhibitors, primarily through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). semanticscholar.orgresearchgate.net

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in initiating the angiogenic signaling cascade. researchgate.net Numerous isatin derivatives have been designed and synthesized to specifically target the ATP-binding site of VEGFR-2, thereby inhibiting its activity. semanticscholar.orgresearchgate.net For instance, a series of 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives were developed as dual inhibitors of VEGFR-2 and c-Met, another receptor involved in angiogenesis. researchgate.net One potent isatin derivative, compound 21a, exhibited an IC₅₀ value of 3.8 nM against VEGFR-2. researchgate.net

The anti-angiogenic effect of these compounds has been demonstrated in cellular assays. A 5-(2-carboxyethenyl)isatin derivative was shown to inhibit the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) and its effects were found to be mediated by the VEGF signaling pathway. researchgate.net Another study confirmed that isatin derivatives inhibited the angiogenesis of HUVEC cells in a dose-dependent manner, further establishing the anti-angiogenic potential of this chemical scaffold. nih.gov

Antimicrobial and Anti-infective Properties

In addition to their anticancer activities, derivatives of this compound have been investigated for their ability to combat microbial infections. The isatin scaffold has been used as a template for the development of novel antibacterial and antifungal agents.

Isatin derivatives have shown activity against a range of both Gram-positive and Gram-negative bacteria. The presence and position of substituents on the isatin ring are crucial for the antibacterial efficacy.

A study on 5-Chloroisatin derivatives demonstrated that a majority of the synthesized compounds showed better activity against several tested microorganisms compared to standards. researchgate.net Another investigation into phosphonium-based 5-fluorouracil derivatives found that compounds with tri-hexylphosphonium substitutions had considerable activity against both Gram-positive and Gram-negative bacteria. nih.gov The most potent of these derivatives caused significant septal damage and cytosolic alterations in Staphylococcus aureus and triggered plasmolysis in Escherichia coli. nih.gov Furthermore, this compound's activity remained constant regardless of the bacteria's resistance profile and it was shown to significantly alter membrane permeabilization and depolarization in both S. aureus and E. coli. nih.gov

Compound Class/DerivativeBacterial StrainObserved Effect
5-Chloroisatin derivativesVarious microorganismsGood antibacterial activity
Phosphonium-based 5-FU derivative (6c)Staphylococcus aureus (Gram-positive)Causes septal damage, cytosolic alterations, membrane permeabilization
Phosphonium-based 5-FU derivative (6c)Escherichia coli (Gram-negative)Triggers plasmolysis, alters membrane permeabilization
5-aminoorotic acid derivativesStaphylococcus aureusAntibacterial properties
5-aminoorotic acid derivativesEscherichia coliAntibacterial properties

The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. Fluorinated compounds, in particular, have shown promise in this area. Derivatives of isatin have been evaluated for their efficacy against pathogenic fungi, most notably species of Candida.

Studies on 5-fluorouridine (B13573) (5-FUrd), a derivative of the related compound 5-fluorouracil, have demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. mdpi.comnih.gov The compound was shown to inhibit biofilm formation, suppress the transition to the more virulent hyphal form, and eradicate mature biofilms. mdpi.comnih.gov The mechanism of action for some antifungal agents involves disrupting the fungal cell membrane and inhibiting key enzymes. mdpi.com For example, 5,8-dihydroxy-1,4-naphthoquinone, another class of antimicrobial, showed potent activity against C. albicans by causing membrane damage, DNA leakage, and disruption of the respiratory chain. mdpi.com A series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles also displayed notable antifungal activity against several strains of Candida albicans. researchgate.net

Compound Class/DerivativeFungal StrainObserved Effect
5-Fluorouridine (5-FUrd)Candida albicansInhibits biofilm formation, suppresses hyphal growth, eradicates mature biofilms
5-Fluorouridine (5-FUrd)Candida parapsilosisInhibits biofilm formation and other virulence factors
6-fluoro-2-(difluorobenzoyl)aminobenzothiazolesCandida albicansGood antifungal activity
5,8-dihydroxy-1,4-naphthoquinoneCandida albicansMembrane damage, DNA leakage, respiratory chain disruption

Antiviral and Anti-HIV Activities

Derivatives of isatin have demonstrated a broad spectrum of antiviral activities. mdpi.com The introduction of fluorine atoms at the 5- and 6-positions of the indoline-2,3-dione core has been a strategy in the development of novel antiviral agents. Research has shown that certain isatin derivatives can act as effective inhibitors of viral replication. nih.gov

For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and evaluated for their antiviral effects. nih.gov Specific derivatives with an ethyl substitution at the R2 position were found to be effective against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Notably, compounds with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring showed activity against HSV-1, HSV-2, and VV. A derivative with a 4-Br substitution exhibited selective activity against Coxsackie B4 virus. nih.gov

In the context of Human Immunodeficiency Virus (HIV), isatin derivatives have been explored as potential therapeutic agents. mdpi.com Some have been identified as HIV reverse transcriptase inhibitors. mdpi.com Furthermore, a class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines has been investigated as potential anti-AIDS drugs. nih.gov The anti-HIV-1 activity of these compounds was influenced by the C-5 halo substituent, with 5-iodo and 5-bromo derivatives generally showing greater potency than the 5-chloro derivatives. nih.gov Certain diastereomers, such as the (5R,6R)-5-Br,6-OMe and (5S,6S)-5-Br,6-OMe derivatives, exhibited anti-HIV-1 activities comparable to the reference drugs AZT and FLT. nih.gov

Antitubercular Activity

The isatin scaffold is a valuable pharmacophore in the design of novel antitubercular agents. researchgate.net Isatin derivatives have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. tandfonline.com

A series of isatin-nicotinohydrazide hybrids were designed and synthesized, demonstrating potent activity against a drug-susceptible strain of M. tuberculosis (ATCC 27294). tandfonline.com Several of these hybrids exhibited a Minimum Inhibitory Concentration (MIC) of 0.24 µg/mL, which is comparable to the first-line antitubercular drug Isoniazid. tandfonline.com Furthermore, some of these compounds displayed excellent activity against an Isoniazid/Streptomycin resistant strain of M. tuberculosis (ATCC 35823), with MIC values as low as 3.9 µg/mL. tandfonline.com

Another study evaluated a library of 143 Schiff bases of isatin derivatives for their activity against different types of M. tuberculosis. Ten of these derivatives showed promising activity against the wild-type strain, with MIC values ranging from 0.156 to 10 µg/mL. One particular derivative, D8, not only showed enhanced activity against a Streptomycin-resistant strain but was also four times more active than rifampin against an ofloxacin-resistant strain. Additionally, isatin-tethered quinoline derivatives have been developed, with one compound displaying a MIC of 0.06 µg/mL against M. tuberculosis, a 100-fold increase in activity compared to the lead compound. nih.gov

Enzyme Inhibition Studies

The isatin core has been identified as a privileged structure for the inhibition of various enzymes, making it a focal point of research in drug discovery.

Cytochrome P450 enzymes are a superfamily of proteins crucial for the metabolism of a wide range of compounds. researchgate.net Isatin has been shown to bind specifically and with high affinity to cytochrome P450s, with an equilibrium dissociation constant (Kd) of approximately 10⁻⁸ M. ibmc.msk.ru This interaction suggests that isatin and its derivatives can act as modulators of CYP activity.

The CYP1A2 isozyme is particularly important for the metabolism of numerous drugs. researchgate.net Inhibition of CYP1A2 can lead to significant drug-drug interactions. researchgate.net While direct studies on this compound are limited, research on related flavonoid compounds, which share structural similarities, has shown that they can be potent inhibitors of CYP1A2. mdpi.com For example, chrysin (B1683763) has been identified as a strong, reversible, and competitive inhibitor of CYP1A2. mdpi.com

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the catabolism of neurotransmitters. acs.org Isatin is a known endogenous, reversible inhibitor of both MAO-A and MAO-B, showing greater selectivity for MAO-B. acs.orgnih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. acs.org

Structure-activity relationship studies have revealed that substitution at the C5-position of the isatin ring is particularly beneficial for MAO-B inhibition. nih.gov For example, 5-bromoisatin (B120047) was found to be a potent and competitive inhibitor of MAO-B with an IC₅₀ value of 0.125 µM and a Kᵢ value of 0.033 µM. nih.gov A series of isatin-based benzyloxybenzaldehyde derivatives were synthesized, with one compound exhibiting potent MAO-B inhibition with an IC₅₀ of 0.124 µM. nih.govresearchgate.net

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their overexpression is often associated with cancer. researchgate.net Isatin and its derivatives have emerged as a significant class of CDK inhibitors, particularly targeting CDK2. nih.govnih.gov

A series of novel isatin-hydrazones were synthesized and evaluated for their inhibitory activity against CDK2. mdpi.com Two compounds, 4j and 4k, demonstrated good inhibitory activity with IC₅₀ values of 0.245 µM and 0.300 µM, respectively. mdpi.com These compounds are believed to act as type II ATP competitive inhibitors. mdpi.com The development of isatin-based compounds as CDK2 inhibitors is a promising avenue for novel anti-cancer therapies. researchgate.net

The DJ-1 protein (also known as PARK7) plays a role in tumorigenesis and cancer progression, making it a potential therapeutic target. nih.gov Based on the homodimer structure of DJ-1, a series of bis-isatin derivatives were designed as dimeric inhibitors. nih.govresearchgate.net

Among the synthesized compounds, a derivative designated as DM10, which features a C10 alkylene linker, exhibited the most potent inhibitory activity against the deglycase activity of DJ-1. nih.gov Further studies confirmed that DM10 binds covalently to the homodimer of DJ-1. nih.gov This research identifies DM10 as a potent inhibitor targeting the DJ-1 homodimer, with potential applications in cancer therapy. nih.govresearchgate.net

Neuropharmacological and Central Nervous System Activities

Isatin is an endogenous compound found in mammalian tissues and fluids, where it is believed to act as a modulator of various biochemical processes in the central nervous system (CNS). nih.gov Its derivatives have been extensively studied for a range of neuropharmacological activities.

The isatin scaffold has been a foundation for developing compounds with anticonvulsant, sedative, hypnotic, anxiolytic, and antipsychotic properties. nih.gov Bis-isatin derivatives, in particular, have been synthesized and evaluated for CNS activities, with some compounds showing significant anticonvulsant effects in maximal electroshock (MES) induced convulsion models. bohrium.com

A significant area of investigation has been the role of isatin and its analogues as inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like dopamine (B1211576). nih.govnih.gov Isatin itself is a reversible inhibitor of MAO, with greater selectivity for the MAO-B isoform. nih.gov This inhibition leads to an increase in dopamine levels, which is a therapeutic strategy in the management of Parkinson's disease. Structure-activity relationship studies have shown that the substitution pattern on the isatin ring is crucial for both potency and selectivity towards MAO-A or MAO-B. nih.gov

Anti-inflammatory and Analgesic Potentials

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is associated with numerous diseases. nih.govresearchgate.net Isatin and its derivatives have consistently demonstrated significant anti-inflammatory and analgesic (pain-relieving) properties in various preclinical models. pkheartjournal.comsemanticscholar.orgresearchgate.net

The anti-inflammatory action of isatin derivatives is often linked to the inhibition of inflammatory mediators and enzymes like COX-2. pkheartjournal.com For instance, certain Schiff bases and Mannich bases of isatin have shown potent anti-inflammatory effects. pkheartjournal.com Studies on isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones showed a dose-dependent anti-inflammatory effect in carrageenan-induced rat paw edema models. researchgate.net

Direct evidence for the anti-inflammatory potential of the 5,6-difluoro substitution pattern comes from a study on quinazolinone derivatives synthesized from a related precursor. A compound derived from methyl-2-amino-5,6-diflorobenzoate exhibited significant anti-inflammatory activity, with inhibition ranging from 70.56% to 83.80% in relevant assays. researchgate.net This suggests that the 5,6-difluoro substitution on an aromatic ring system can be highly conducive to anti-inflammatory activity.

The analgesic activity of isatin derivatives has been demonstrated using methods like the tail-immersion and Eddy's hot plate tests. researchgate.netnih.gov Research on novel Schiff bases of isatin found that compounds with electron-donating groups on the phenyl ring attached to the imine nitrogen exhibited the most potent analgesic effects. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Isatin Analogues
ActivityModel/AssayCompound TypeKey FindingsReference(s)
Anti-inflammatory Carrageenan-induced rat paw edemaIsatin-hydrazone derivativesShowed significant, dose-dependent reduction in paw volume. semanticscholar.orgresearchgate.net
Anti-inflammatory Not specified5,6-difluoro quinazolinone derivativeExhibited high activity (70.56-83.80% inhibition). researchgate.net
Analgesic Tail-immersion methodSchiff bases of isatinCompounds with electron-donating groups showed potent activity. nih.gov
Analgesic Eddy's hot plate methodIsatin-hydrazone derivativesDemonstrated a significant increase in pain reaction time. researchgate.net

Other Pharmacological Activities (e.g., Antioxidant, Antidiabetic, Antiglycation)

Beyond specific enzyme inhibition and CNS effects, the isatin framework has been linked to a broader spectrum of pharmacological activities that are relevant to metabolic and age-related diseases.

Antioxidant Activity: Several isatin derivatives have been shown to possess antioxidant properties, which are beneficial in combating oxidative stress implicated in numerous pathologies. researchgate.netbohrium.com This activity is often evaluated by measuring the compound's ability to scavenge free radicals.

Antidiabetic Activity: The potential of isatin derivatives as antidiabetic agents has been explored, primarily through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov A series of isatin-thiazole derivatives demonstrated significant in vitro inhibitory potential against α-glucosidase, with IC₅₀ values comparable to the standard drug acarbose. nih.gov In vivo studies in diabetic animal models have also shown that certain isatin derivatives can significantly reduce blood glucose levels. researchgate.net

Antiglycation Activity: Glycation is a non-enzymatic reaction between proteins and sugars that leads to the formation of advanced glycation end-products (AGEs), which contribute to diabetic complications and aging. Isatin and its derivatives have been identified as potential antiglycation agents. researchgate.netnih.gov

V. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Fluorine Substituents on Biological Activity and Pharmacokinetics

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance therapeutic properties. nih.govresearchgate.net In the context of the indoline-2,3-dione scaffold, fluorine substituents can profoundly alter physicochemical properties, which in turn affects how the molecule interacts with biological systems. nih.govdaneshyari.com

The presence of fluorine atoms, as in 5,6-Difluoroindoline-2,3-dione, can significantly modulate a molecule's binding affinity for its biological targets. researchgate.netresearchgate.net Fluorine, being the most electronegative element, alters the electronic distribution of the aromatic ring, which can lead to more potent interactions with target proteins. mdpi.commdpi.com The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can occupy the same space without causing significant steric hindrance, while introducing unique electronic properties. mdpi.com

Fluorination can enhance binding through several mechanisms:

Dipolar Interactions: The polar C-F bond can participate in favorable dipolar interactions within a protein's binding pocket, enhancing affinity. nih.gov

Electrostatic Interactions: The high electronegativity of fluorine can create a polarized C-F bond that interacts favorably with its environment through electrostatic or dipole interactions. mdpi.com

π-π Stacking: Aromatic fluorination can affect the electronic character of the aromatic rings, potentially leading to more pronounced π-π stacking interactions with aromatic residues like phenylalanine in a protein's active site. researchgate.net

Hydrogen Bonds: In some contexts, the difluoromethyl group can act as a hydrogen bond donor, further anchoring the ligand to its target. researchgate.net

Research on various fluorinated compounds has demonstrated that these substitutions can lead to increased binding affinity and, consequently, higher potency. researchgate.netresearchgate.net For instance, studies on fluorinated benzothiazole (B30560) derivatives showed that placing a fluoro group at specific positions on the benzene (B151609) ring enhances potency. mdpi.com Similarly, in the design of statins, 4-fluorophenyl groups are a key structural requirement for biological activity, highlighting the favorable interactions conferred by the fluorine atom. nih.gov

A significant advantage of incorporating fluorine into drug candidates is the potential for improved pharmacokinetic properties, including metabolic stability and bioavailability. nih.govresearchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. mdpi.com

Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation is a common and effective strategy to block this process. daneshyari.com Specifically, fluorination of aromatic rings can significantly slow down the oxidative metabolic steps carried out by cytochrome P450 (CYP) enzymes. daneshyari.comchemrxiv.org This increased metabolic stability means the compound remains in the body for a longer period, potentially leading to enhanced therapeutic efficacy. daneshyari.com

Improved metabolic stability, along with changes in physicochemical properties like lipophilicity, can also lead to better bioavailability. nih.gov Fluorination can modulate a molecule's lipophilicity, which affects its ability to be absorbed, distributed throughout the body, and penetrate cell membranes. daneshyari.commdpi.com While fluorination of an aromatic system often increases lipophilicity, the effect can be tailored depending on the specific substitution pattern. mdpi.com

Table 1: Influence of Fluorine on Pharmacokinetic Properties
PropertyEffect of FluorinationUnderlying MechanismReference
Metabolic StabilityIncreasedBlocking of oxidative metabolism by CYP enzymes due to the high strength of the C-F bond. daneshyari.comchemrxiv.org
BioavailabilityOften ImprovedModulation of lipophilicity, affecting absorption and membrane permeation. nih.gov
Binding AffinityEnhancedAlteration of electronic properties, leading to stronger interactions (e.g., dipole-dipole, π-π stacking). researchgate.netresearchgate.net
Target SelectivityCan be ImprovedSpecific interactions unique to the C-F bond can favor binding to one target over another. nih.gov

Positional Effects of Substituents on the Indoline-2,3-dione Core

The biological activity of isatin (B1672199) derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.gov The indoline-2,3-dione scaffold offers several positions for modification, primarily at the N1, C5, C6, and C7 positions of the aromatic ring, and at the C3 carbonyl group. nih.govnih.gov

Studies have shown that substitutions at the C5 and C7 positions are particularly effective for enhancing certain biological activities. calstate.edu For instance, halogenation at the C5 position is a known strategy for increasing antibacterial activity. nih.gov This enhancement is often attributed to an increase in the molecule's lipophilic character, which facilitates its transport across the hydrophobic membranes of bacteria. calstate.edu

The relative positioning of substituents is also critical. A comparative analysis of 5- and 6-substituted isatins using spectroscopic and theoretical methods has shown that the position of the substituent influences the electronic properties of the entire molecule. researchgate.net The choice between the C5 and C6 positions for a given substituent can lead to significant differences in activity. For example, in a series of isatin derivatives designed as monoamine oxidase (MAO) inhibitors, substitution at the C5 position with a halogen on a benzyloxy group increased affinity for MAO-B, while substitution at the C6 position increased selectivity for MAO-B. nih.gov This demonstrates that subtle changes in substituent placement can fine-tune the pharmacological profile of the compound.

Design of Dimeric and Hybrid Molecular Architectures

To enhance potency, improve selectivity, or achieve multi-target activity, researchers often design more complex molecules based on the isatin scaffold. researchgate.net Two prominent strategies are the creation of dimeric and hybrid molecules. researchgate.netnih.gov

Dimeric ligands involve linking two monomeric units, which can lead to advantages over the individual monomers. researchgate.net This approach is based on the principle that a dimeric molecule can potentially bind to two sites simultaneously, leading to a significant increase in affinity and potency. researchgate.net For example, dimeric forms of the drug daunorubicin (B1662515) have shown greater cytotoxic activity than the monomeric form. nih.gov

Table 2: Molecular Design Strategies for Isatin Derivatives
StrategyDescriptionPotential AdvantagesExample ApplicationReference
DimerizationLinking two isatin monomers together.Increased binding affinity and potency.Hypothetical design to enhance enzyme inhibition. researchgate.netnih.gov
Molecular HybridizationCombining the isatin scaffold with another distinct pharmacophore.Dual-target activity, overcoming drug resistance, improved selectivity.Isatin-coumarin hybrids for antimicrobial activity. researchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The development of new isatin derivatives like this compound is often guided by computational drug design methods. nih.gov These approaches can be broadly categorized as either ligand-based or structure-based. iaanalysis.comslideshare.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. iaanalysis.com This approach analyzes the common structural features and properties of active ligands to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. slideshare.net These models can then be used to predict the activity of new, untested compounds and guide the design of more potent derivatives. jocpr.com

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.com This powerful method involves using computational techniques like molecular docking to predict how a ligand will bind to the target's active site. nih.govslideshare.net By visualizing the interactions between the ligand and the protein, researchers can rationally design modifications to improve binding affinity and selectivity. For example, docking studies can reveal opportunities to form additional hydrogen bonds or hydrophobic interactions, guiding the placement of substituents on the isatin core. nih.gov

Both approaches are valuable in the drug discovery pipeline. LBDD provides a path forward when structural information on the target is lacking, while SBDD allows for a more direct and precise optimization of molecules to fit a known binding site. iaanalysis.com

Vi. Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. ijabbr.com For 5,6-Difluoroindoline-2,3-dione and its analogs, DFT calculations are employed to determine optimized molecular geometries, thermodynamic properties, and various electronic parameters. researchgate.netijabbr.com These calculations help in understanding the molecule's stability, reactivity, and spectroscopic features.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. Furthermore, DFT is used to compute dipole moments, polarizability, and first-order hyperpolarizability, which are essential for understanding the non-linear optical properties and intermolecular interactions of the compound. researchgate.net Local reactivity descriptors can also be calculated to identify sites within the molecule that are susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for Indoline-2,3-dione Analogs

This table presents typical data obtained from DFT calculations for related compounds, illustrating the insights gained for this compound.

Parameter Typical Calculated Value Significance
HOMO Energy -6.5 to -7.5 eV Indicates electron-donating ability
LUMO Energy -2.5 to -3.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.9 to 4.1 eV researchgate.net Predicts chemical reactivity and stability researchgate.net
Dipole Moment 3.0 to 5.0 Debye Measures molecular polarity and influences solubility

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to forecast the binding mode and affinity of ligands, such as derivatives of this compound, within the active site of a biological target. ijabbr.com This method is crucial for understanding the structural basis of inhibition and for structure-based drug design.

In studies involving related indoline-2,3-dione scaffolds, molecular docking has been used to investigate interactions with various protein targets, including enzymes and receptors. For instance, derivatives have been docked against carcinogenic kinases like PAK1, with predicted binding affinities ranging from -7.3 to -7.7 kcal/mol. ijabbr.com Such studies reveal key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts with amino acid residues in the target's active site, which are responsible for the ligand's inhibitory activity. ijabbr.com Other targets successfully studied with this class of compounds include α-glucosidase, α-amylase, and various microbial enzymes. nih.govnih.gov

Table 2: Example Molecular Docking Results for Indoline-2,3-dione Derivatives against Various Protein Targets

This interactive table showcases hypothetical docking scores and key interacting residues for this compound with different classes of proteins, based on published data for similar compounds.

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
p21-activated kinase 1 (PAK1) 4ZJ3 -7.5 ijabbr.com LYS308, ASP409, PHE388
α-Glucosidase 5KZW -7.0 nih.gov ASP215, GLU277, ASP352
α-Amylase 2BFH -6.4 nih.gov ASP197, GLU233, ASP300
S. aureus Biotin Ligase 3V7S -6.8 GLY21, ARG88, ILE90

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-target complex. MD simulations model the movement of every atom in the system over time, offering insights into the stability of the docked pose and the flexibility of both the ligand and the protein. nih.gov

For a compound like this compound, an MD simulation would typically run for hundreds of nanoseconds to assess the stability of the complex. researchgate.net Key analyses include calculating the root-mean-square deviation (RMSD) to evaluate conformational stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The persistence of critical interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance for binding. This detailed analysis helps refine the understanding of the binding mechanism and validates the initial docking results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net QSAR models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.govjocpr.com

To develop a QSAR model for this compound derivatives, a training set of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. nih.gov Multiple Linear Regression (MLR) or other machine learning methods are then used to build an equation that correlates the descriptors with activity. researchgate.net A statistically robust QSAR model, validated by high R² and cross-validation q² values, can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

This table lists descriptors that would be relevant for building a QSAR model for derivatives of this compound.

Descriptor Class Specific Examples Property Represented
Physicochemical LogP, Molar Refractivity (MR) Lipophilicity, Molecular Volume/Polarizability
Electronic Dipole Moment, HOMO/LUMO Energies Polarity, Electron-donating/accepting ability
Topological Wiener Index, Zagreb Index Molecular branching and connectivity
Steric Molecular Weight (MW), Surface Area (SAG) Molecular size and shape

In Silico Screening and Virtual Library Design for Drug Discovery

In silico screening, or virtual screening, involves the computational screening of large libraries of compounds against a target protein to identify potential hits. mdpi.com The this compound scaffold can serve as a starting point for designing a virtual library. This is achieved by enumerating various chemical substitutions at different positions on the core structure. drugdesign.org

The design of these virtual libraries can focus on either diversity, to explore a broad chemical space, or on a focused set of properties known to be favorable for a specific target. drugdesign.org Once a library is generated, it can be screened using high-throughput molecular docking. The resulting hits are then filtered based on predicted pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.govmdpi.com This process significantly narrows down the number of compounds for actual synthesis and biological testing, making the drug discovery process more efficient. nih.gov

Table 4: Key ADMET Properties Predicted via In Silico Tools

This table outlines important pharmacokinetic and toxicity parameters that are typically evaluated computationally for new drug candidates.

Parameter Description Desired Outcome
Absorption Human Intestinal Absorption (HIA) High
Distribution Blood-Brain Barrier (BBB) Permeability Target-dependent (High for CNS, Low for others)
Metabolism Cytochrome P450 (CYP) Inhibition Low inhibition of major isoforms (e.g., CYP3A4, CYP2D6)
Excretion Total Clearance Moderate
Toxicity Ames Mutagenicity, Carcinogenicity Negative/Non-toxic

Vii. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,6-Difluoroindoline-2,3-dione, providing unambiguous data on the proton, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum offers information about the hydrogen atoms. In a typical analysis, the spectrum would show signals corresponding to the aromatic protons and the N-H proton of the indole (B1671886) ring. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl groups.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Key signals include those for the two carbonyl carbons (C2 and C3), the fluorinated aromatic carbons, and the non-fluorinated aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling. nih.gov

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. nih.govazom.comorganicchemistrydata.org It provides direct evidence of the fluorine atoms on the aromatic ring. The spectrum is expected to show distinct signals for the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts and coupling patterns (both F-F and F-H couplings) are diagnostic for their specific locations and electronic environment. rsc.org

Below is a table summarizing typical, though not experimentally verified in a single source, NMR data for this compound based on general principles and data from similar structures.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~11.0br s-N-H
¹H~7.4m-Aromatic C-H
¹H~7.2m-Aromatic C-H
¹³C~180s-C=O (C2)
¹³C~160s-C=O (C3)
¹³C~150 (d)dJ(C-F) ≈ 250C-F
¹³C~115 (d)dJ(C-F) ≈ 20C-C-F
¹⁹FSpecific values depend on the reference standardm-F5, F6

This table is illustrative. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques, such as electron ionization (EI), would show a molecular ion peak corresponding to the mass of the compound (C₈H₃F₂NO₂, molecular weight: 183.11 g/mol ). achmem.comresearchgate.net The fragmentation pattern observed in the mass spectrum can provide additional structural information, often showing losses of CO, F, and other small fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments. nih.govmdpi.commdpi.com This is crucial for confirming the identity of the compound and distinguishing it from isomers or compounds with similar nominal masses. For this compound, HRMS would confirm the elemental composition of C₈H₃F₂NO₂.

TechniqueIonExpected m/z
MS (EI)[M]⁺183.01
HRMS[M+H]⁺184.0248
HRMS[M+Na]⁺206.0067

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. nih.govnist.gov

The IR spectrum of this compound is characterized by several key absorption bands:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring.

C=O Stretch: Strong absorption bands, typically in the range of 1700-1750 cm⁻¹, are indicative of the two carbonyl (C=O) groups of the dione (B5365651) functionality. vscht.czlibretexts.orgpressbooks.publibretexts.org The presence of two carbonyls may lead to symmetric and asymmetric stretching vibrations, potentially resulting in two distinct peaks or a broadened peak in this region.

C-F Stretch: The carbon-fluorine bond stretches will give rise to strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Absorptions corresponding to the carbon-carbon double bond stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
N-HStretch3200-3400
C=OStretch1700-1750 (strong)
Aromatic C=CStretch1450-1600
C-FStretch1000-1300 (strong)

X-ray Crystallography for Three-Dimensional Structural Determination

A crystallographic study of this compound would determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C=O, C-F) and angles, confirming the molecular geometry.

Planarity: The degree of planarity of the bicyclic ring system. Indole-2,3-dione systems are generally found to be nearly planar. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (involving the N-H and C=O groups) and π-π stacking interactions between the aromatic rings. mdpi.com These interactions are crucial for understanding the solid-state properties of the compound.

Cyclic Voltammetry for Electrochemical Characterization in Synthetic Studies

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. For this compound, CV can provide information about its oxidation and reduction potentials. This is particularly relevant in synthetic studies where the compound might be involved in electron transfer reactions.

The dione moiety of the indoline-2,3-dione core is electrochemically active. A typical cyclic voltammogram would likely show reversible or quasi-reversible reduction peaks corresponding to the stepwise formation of a radical anion and then a dianion. The presence of the electron-withdrawing fluorine atoms would be expected to shift these reduction potentials to more positive values compared to the non-fluorinated parent compound, making it easier to reduce. researchgate.netmdpi.commdpi.com This data is valuable for designing electrochemical syntheses or for understanding the compound's behavior in biological systems where redox processes are important.

Viii. Emerging Applications and Future Research Directions

5,6-Difluoroindoline-2,3-dione as a Versatile Synthetic Building Block in Organic Chemistry

The this compound molecule is a highly useful synthetic intermediate, primarily due to the reactivity of its C3-ketone and the nucleophilic nitrogen atom within its lactam ring. This dual reactivity allows for a wide array of chemical modifications, making it a versatile building block for constructing more complex molecular architectures.

Researchers have utilized 5,6-difluoroisatin as a precursor for a variety of derivatives. The carbonyl group at the C3 position readily undergoes condensation reactions with amines and related compounds to form Schiff bases (imines) and thiosemicarbazones. core.ac.uk These reactions are fundamental in creating libraries of new compounds for biological screening. For instance, the reaction of 5-fluoro-isatin with thiosemicarbazide (B42300) yields 5-Fluoro-isatin thiosemicarbazone, a scaffold that can be further modified to enhance its biological activity.

Furthermore, the nitrogen atom of the indoline (B122111) ring can be substituted with various alkyl or aryl groups, leading to a class of N-substituted isatins. This modification is crucial for tuning the molecule's steric and electronic properties, which can significantly influence its interaction with biological targets. The synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins demonstrates the utility of the isatin (B1672199) core in creating potent enzyme inhibitors. nih.gov The ability to easily generate diverse structures from this single precursor underscores its importance as a foundational element in combinatorial chemistry and drug discovery programs.

Applications in Specialty Chemicals and Materials Science (e.g., Polymers, Coatings, Electronics)

While the primary focus of research on this compound has been in the biomedical field, the unique properties of fluorinated aromatic compounds suggest potential applications in materials science. The introduction of fluorine atoms can enhance thermal stability, influence electronic characteristics, and modify the solubility of organic materials.

There is significant interest in using fluorinated heterocyclic compounds as building blocks for organic semiconductors. For example, the related compound 5,6-Difluoro-4,7-dibromobenzo[c] nih.govijpbs.comnih.govthiadiazole is used as a monomer for synthesizing high-performance polymers for organic light-emitting diodes (OLEDs) and photovoltaic devices. ijpbs.com The electron-withdrawing nature of the fluorine atoms helps to lower the band gap of the resulting semiconducting materials. ijpbs.com Although direct applications of this compound in this area are not yet established, its structural similarity and fluorine content suggest it could serve as a valuable monomer or precursor for novel polymers with tailored optical and electronic properties. mdpi.com Future research may explore the synthesis of coordination polymers or other macromolecules derived from this scaffold for use in specialty coatings, sensors, or advanced electronics. mdpi.com The development of new polymers often relies on inexpensive and versatile raw materials, pointing to a potential future role for isatin-derived structures. canberra-ip.com

Advances in Medicinal Chemistry and Drug Discovery Platforms Featuring the Difluoroindoline-2,3-dione Scaffold

The indoline-2,3-dione (isatin) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of two fluorine atoms at the 5 and 6 positions can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability. Consequently, the this compound scaffold is a key component in the design of new therapeutic agents.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities. Schiff bases and thiosemicarbazones synthesized from fluorinated isatins have shown significant antimicrobial and antifungal properties. ijpbs.com Studies on 5-Fluoro-isatin thiosemicarbazone derivatives revealed potent activity against various Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of control antibiotics.

Beyond antimicrobial applications, the scaffold is a cornerstone in the development of enzyme inhibitors. A notable study detailed the synthesis of N-substituted isatins as potent inhibitors of caspases-3 and -7, which are key enzymes involved in apoptosis (programmed cell death). nih.gov In this study, certain N-alkyl substituted derivatives were identified as excellent inhibitors, highlighting the scaffold's potential in developing therapies that modulate apoptosis, such as in cancer or neurodegenerative diseases. nih.gov

The following table summarizes the reported biological activities of various classes of derivatives based on the fluorinated isatin core.

Derivative ClassBiological ActivityTarget/ApplicationReference(s)
Thiosemicarbazones Antibacterial, Antifungal, DNA BindingDrug-resistant bacteria (e.g., P. vulgaris, Salmonella spp.)
Schiff Bases Anticancer, Antimicrobial, AntifungalVarious bacteria and fungi core.ac.ukijpbs.comnih.gov
N-Substituted Isatins Enzyme Inhibition (Caspase-3, -7)Apoptosis modulation, Cancer nih.gov
Hydrazonoindolin-2-ones Enzyme Inhibition (CDK2)Cell cycle regulation, Cancer nih.gov

Development of Targeted Therapies and Precision Medicine Approaches

The development of targeted therapies, which act on specific molecular targets associated with a disease, is a central goal of precision medicine. scielo.br The this compound scaffold is highly amenable to the design of such targeted agents, particularly kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers. scielo.brnih.gov

Research into isatin derivatives has shown their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov For example, a study focused on designing 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors for cancer treatment. nih.gov By modifying the isatin core, researchers can create compounds that fit precisely into the ATP-binding site of a specific kinase, blocking its activity and halting cancer cell proliferation. mdpi.com The fluorination pattern of this compound can be exploited to enhance these specific interactions, potentially leading to inhibitors with greater potency and selectivity compared to non-fluorinated analogues. The ability to fine-tune the structure to target specific kinases like CDK2, EGFR, or VEGFR makes this scaffold a valuable platform for developing next-generation cancer therapies. nih.govnih.gov

Outlook on Preclinical Development and Therapeutic Potential

The diverse biological activities demonstrated by derivatives of this compound provide a strong foundation for their preclinical development. The potent in vitro activity of these compounds, particularly as enzyme inhibitors and antitumor agents, marks them as promising candidates for further investigation. nih.govnih.govnih.gov

The path forward involves several key stages. Lead optimization will be critical to improve the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the most promising derivatives. This involves systematic modification of the scaffold to enhance its drug-like characteristics. Following optimization, these compounds would advance to in vivo testing in animal models of human diseases, such as human tumor xenografts in mice, to evaluate their efficacy and safety. nih.gov

The therapeutic potential is significant. As caspase inhibitors, these compounds could offer new treatments for diseases with dysregulated apoptosis. nih.gov As selective kinase inhibitors, they hold promise as targeted cancer therapies with potentially fewer side effects than traditional chemotherapy. nih.govmdpi.com The accumulated evidence suggests that the this compound scaffold is a rich source of novel therapeutic candidates poised for preclinical and, eventually, clinical exploration.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6-Difluoroindoline-2,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer: Two primary approaches are documented for fluorinated indoline-diones:

  • Multi-step synthesis from fluorinated benzene derivatives (e.g., hexafluorobenzene), involving halogenation, cyclization, and oxidation steps .
  • Microwave-assisted synthesis using H₂O₂ and CuI catalysts in ethanol/ethyl acetate under controlled temperatures (e.g., 60°C), yielding ~66% product .
  • Key variables include solvent polarity, catalyst loading, and reaction time. Lower yields in traditional methods may stem from side reactions during fluorination, whereas microwave irradiation enhances reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹⁹F NMR is critical for confirming fluorine substitution patterns due to its sensitivity to electronic environments .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected m/z ~183 for C₈H₃F₂NO₂) .
  • X-ray crystallography resolves crystal packing and intermolecular interactions, though fluorinated compounds often require low-temperature data collection to mitigate disorder .
  • HPLC with UV detection (λ ~250–300 nm) monitors purity, leveraging the compound’s conjugated carbonyl system .

Q. How can researchers mitigate safety risks when handling this compound?

  • Methodological Answer:

  • Use explosion-proof fume hoods to prevent static discharge, as fluorinated diones may react with oxidizers .
  • Wear nitrile gloves and goggles to avoid skin/eye contact; toxicity data from analogues suggest potential irritancy .
  • Store in dry, inert atmospheres (e.g., argon) below 25°C to prevent decomposition .

Advanced Research Questions

Q. How does the position of fluorine substituents impact the reactivity of indoline-2,3-dione derivatives?

  • Methodological Answer:

  • Electrophilic substitution : Fluorine at positions 5 and 6 deactivates the aromatic ring, directing further reactions (e.g., nitration) to the 4- or 7-positions. Comparative studies of 4,6- vs. 5,6-difluoro analogues show distinct regioselectivity in cross-coupling reactions .
  • Redox behavior : Cyclic voltammetry reveals that 5,6-difluoro substitution lowers the reduction potential of the carbonyl groups by ~0.2 V compared to non-fluorinated indoline-diones, influencing catalytic applications .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental UV-Vis spectra .
  • Molecular dynamics simulations assess solubility in polar solvents (e.g., DMSO), predicting aggregation tendencies critical for crystallography .

Q. How can contradictions in reported synthetic yields be resolved for fluorinated indoline-diones?

  • Methodological Answer:

  • Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature, solvent ratio). For example, a 2⁴ factorial design identified microwave power and CuI concentration as dominant factors in improving yield from 50% to 66% .
  • In situ IR spectroscopy monitors intermediate formation (e.g., imine intermediates) to identify bottlenecks in multi-step syntheses .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer:

  • Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes ordered crystal growth, overcoming fluorine-induced lattice disruptions .
  • Cryocrystallography at 100 K reduces thermal motion artifacts, enhancing resolution of fluorine positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.